N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS RN: 873081-00-6) is a chromene-derived carboxamide compound. Its structure features a 4-oxo-4H-chromene core with methyl substituents at positions 6 and 7, and a benzylcarboxamide group at position 2. This compound has garnered attention for its bactericidal activity against Mycobacterium tuberculosis (Mtb) by targeting the membrane protein MmpL3, which is critical for mycolic acid transport and cell wall synthesis .
Properties
CAS No. |
873081-00-6 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-benzyl-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-12-8-15-16(21)10-18(23-17(15)9-13(12)2)19(22)20-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
HDNJIEVBLNIKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC3=CC=CC=C3 |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Formation of the Chromone Ester
The starting material, 6,7-dimethyl-4-hydroxycoumarin, undergoes esterification with ethyl chloroacetate under basic conditions. In a typical reaction, 2.0 g of 6,7-dimethyl-4-hydroxycoumarin is refluxed with ethyl chloroacetate (1.2 eq) and potassium carbonate (2.5 eq) in dry acetone for 12 hours. The product, ethyl 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylate, is isolated via vacuum filtration with yields of 70–80%. Key spectral data include:
Hydrolysis to the Carboxylic Acid
The ester intermediate is hydrolyzed using 10% aqueous NaOH under reflux for 4 hours. Acidification with HCl yields 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with near-quantitative yields (80–90%). Critical analytical markers:
Amidation with Benzylamine
Coupling Agent-Mediated Amidation
The carboxylic acid is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and coupled with benzylamine. In a representative procedure:
-
Activation : 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) is stirred with PyBOP (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMF at 0°C for 30 minutes.
-
Amine Addition : Benzylamine (1.5 eq) is added, and the mixture is stirred at room temperature for 12 hours.
-
Workup : The crude product is purified via flash chromatography (CHCl:MeOH, 90:10) and recrystallized from CHCl/n-hexane, yielding 60–75% of the title compound.
Characterization Data
-
NMR (DMSO-d) : δ 4.52 (d, 2H, -CHPh), 2.39 (s, 6H, -CH), 7.25–7.35 (m, 5H, benzyl), 10.66 (s, 1H, -NH).
Alternative Synthetic Routes
Enzymatic Catalysis
A lipase-catalyzed approach in ionic liquids (e.g., [EMIM][BF]) enables eco-friendly synthesis. For N-benzyl derivatives:
-
Substrates : 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid, benzylamine.
-
Catalyst : Mucor miehei lipase (5% w/w) at 45°C for 24 hours.
Optimization and Challenges
Solvent and Temperature Effects
By-Product Mitigation
-
Chromatography : Silica gel chromatography removes unreacted benzylamine and PyBOP by-products.
-
Recrystallization : Dichloromethane/n-hexane (1:3) enhances crystal purity.
Scalability and Industrial Relevance
Benchmarking against PubChem data, the PyBOP-mediated route is preferred for gram-scale synthesis due to reproducibility. Key metrics:
| Parameter | Value |
|---|---|
| Reaction Scale | 10 g–1 kg |
| Overall Yield | 45–55% (3 steps) |
| Purity | >98% (HPLC) |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromene ring or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis due to its unique structural characteristics that allow for various chemical reactions.
Biology
This compound has been studied for its potential biological activities, including:
- Neuroprotective Effects : It inhibits monoamine oxidase B (MAO-B), an enzyme involved in dopamine metabolism. This inhibition is crucial for neuroprotection in conditions like Parkinson's disease and Alzheimer's disease.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.
- Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, suggesting applications in treating inflammatory diseases.
- Antimicrobial Activity : Some research has shown that it may possess antimicrobial properties, although further studies are required to confirm these effects.
Medicine
Ongoing research aims to explore the therapeutic potential of this compound in treating neurodegenerative diseases. Its ability to inhibit MAO-B makes it a promising candidate for developing new treatments targeting these conditions.
Neuroprotective Effects in Animal Models
A study conducted on rodent models of Parkinson's disease demonstrated that treatment with this compound significantly improved motor functions and reduced markers of neuroinflammation compared to untreated controls. These findings suggest its potential therapeutic role in managing neurodegenerative disorders.
Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| MAO-B Inhibition | Reduces dopamine breakdown | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antimicrobial | Exhibits inhibitory effects against pathogens |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. Variations at specific positions on the chromene ring can enhance or diminish its potency as an MAO-B inhibitor. For instance, substituents such as methoxy or ethyl groups at certain positions have been shown to significantly influence inhibitory activity.
Mechanism of Action
The mechanism of action of N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chromene/Benzofuran Cores
N-[2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide (CAS RN: 873681-72-2)
- Structural Differences : Replaces the benzyl group with a 4-methoxyphenylcarbamoyl-substituted benzofuran ring.
- Functional Implications: The methoxy group may enhance solubility via electron-donating effects, while the benzofuran core introduces rigidity.
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS RN: 872868-48-9)
- Structural Differences : Substitutes the chromene core with a benzofuran ring and introduces a fluoro-methyl group and oxadiazole substituent.
- Functional Implications: The fluorine atom may increase metabolic stability, while the oxadiazole group could alter hydrogen-bonding interactions with biological targets.
Analogues Targeting MmpL3
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- Structural Differences : Features a pyrazolopyrimidine core instead of chromene.
- Functional Implications: Both compounds share the carboxamide group, which is likely critical for MmpL3 binding.
N-Benzyl-6’,7’-Dihydrospiro[Piperidine-4,4’-Thieno[3,2-c]Pyran]
Other Carboxamide Derivatives
3-Nitro-N-(2-thienylmethyl)benzenesulfonamide (CAS RN: 321721-61-3)
- Structural Differences : Sulfonamide group replaces carboxamide, with a thienylmethyl substituent.
- No Mtb activity data are available .
Mechanistic and Physicochemical Considerations
Hydrogen Bonding and Crystal Packing
The carboxamide group in N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide facilitates hydrogen bonding, which may influence both crystal packing (as per Etter’s graph-set analysis) and interactions with MmpL3’s active site .
Pharmacokinetic Properties
- Lipophilicity : The benzyl group in 873081-00-6 enhances lipophilicity, possibly improving membrane permeability. Methoxy-substituted analogues (e.g., 873681-72-2) may balance lipophilicity with aqueous solubility .
- Metabolic Stability : Fluorinated derivatives (e.g., 872868-48-9) are likely more resistant to oxidative metabolism, extending half-life .
Biological Activity
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a selective inhibitor of human monoamine oxidase-B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters and associated with neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 307.3 g/mol. The compound features a unique chromene structure characterized by a benzyl group attached to the nitrogen of the carboxamide functional group and two methyl substituents on the chromene ring.
This compound primarily exerts its biological activity through the inhibition of MAO-B. This inhibition prevents the oxidative deamination of neurotransmitters such as dopamine, leading to reduced production of reactive oxygen species (ROS) and potentially mitigating cellular damage associated with neurodegenerative conditions. The compound's structure allows it to bind effectively to the active site of MAO-B, demonstrating selectivity that is crucial for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- MAO-B Inhibition : Studies have shown that this compound selectively inhibits MAO-B with an IC value significantly lower than many other similar compounds, indicating its potential for treating conditions like Parkinson's disease .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of chromene compounds may possess antimicrobial activity, although specific data on this compound remains limited .
- Anti-inflammatory Effects : The compound's ability to modulate oxidative stress suggests potential anti-inflammatory properties, which could be beneficial in various therapeutic contexts.
Structure-Activity Relationship (SAR)
The structure–activity relationships (SAR) surrounding this compound reveal that specific substitutions on the chromene ring significantly influence its inhibitory activity against MAO-B. For instance:
| Compound | Substitution | IC (μM) |
|---|---|---|
| N-benzyl-6,7-dimethyl | None | 0.035 |
| Compound with m-Chlorine | m-Cl | 5.07 |
| Compound with p-Methyl | p-Me | 19.43 |
The presence of electron-withdrawing groups like chlorine at specific positions enhances MAO-B inhibition, while substitutions that introduce steric hindrance tend to reduce activity .
Case Studies and Research Findings
Recent research has focused on synthesizing various derivatives of chromenes to explore their biological activities further. For example:
- Study on Chromene Derivatives : A study demonstrated that certain chromene derivatives exhibited superior MAO-B inhibitory effects compared to established drugs like pargyline and iproniazid, highlighting the potential for developing new therapeutic agents based on this scaffold .
- Comparative Analysis : A comparative analysis showed that compounds with a benzyloxy substitution at position 6 exhibited significantly higher MAO-B inhibition than those with other substituents, suggesting that this modification is critical for enhancing biological activity .
Q & A
Q. What are the established synthetic routes for N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the chromene core via cyclization of a phenol derivative (e.g., 2-hydroxyacetophenone) with a diketone or aldehyde under acidic conditions.
- Step 2 : Introduction of the benzyl carboxamide group through coupling reactions. For example, reacting the chromene-2-carboxylic acid derivative with benzylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dimethylformamide (DMF) .
- Optimization Tips :
- Use microwave-assisted synthesis to enhance reaction rates and yields .
- Control temperature (e.g., 80–100°C for cyclization) and solvent polarity to minimize side reactions .
- Purify intermediates via column chromatography or recrystallization to improve final product purity .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and amide bond formation. For example, the benzyl group’s protons appear as a singlet at ~4.5–5.0 ppm, while the chromene carbonyl resonates at ~170–180 ppm in -NMR .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm) .
- X-ray Crystallography : Employ SHELXL or similar software for single-crystal structure determination to resolve 3D conformation and hydrogen-bonding patterns .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) with expected [M+H] or [M+Na] peaks .
Advanced Research Questions
Q. How does the substitution pattern on the benzyl group influence the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups (e.g., Cl, NO) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) by increasing lipophilicity. For example, chloro-substituted derivatives show improved anticancer activity compared to methoxy variants .
- Electron-Donating Groups (e.g., OCH) : Improve solubility but may reduce membrane permeability. Methoxy groups in the benzyl ring correlate with anti-inflammatory effects via COX-2 inhibition .
- Experimental Design : Synthesize analogs with systematic substitutions and test in enzyme inhibition assays (e.g., IC determination) or cell-based models .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line selection (e.g., HepG2 vs. MCF-7), serum concentration, and incubation time .
- Purity Validation : Use HPLC (>95% purity) to eliminate confounding effects from impurities .
- Mechanistic Follow-Up : Employ molecular docking (e.g., AutoDock Vina) to verify binding modes to proposed targets (e.g., EGFR or tubulin) and validate with competitive binding assays .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC) and adjust for assay heterogeneity .
Q. What experimental approaches are used to elucidate the molecular targets and binding mechanisms of this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase IX) to identify key interactions (e.g., hydrogen bonds with Glu or Asp residues) .
- CRISPR-Cas9 Knockout Models : Validate target relevance by assessing activity in cells lacking the proposed protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
